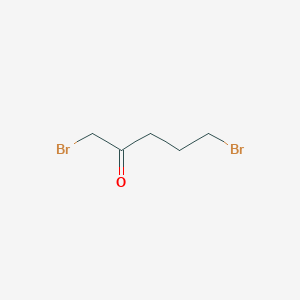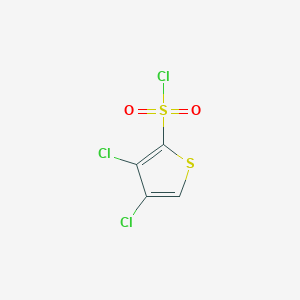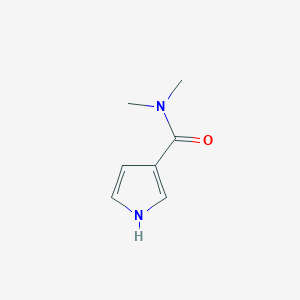
3-(azidomethyl)furan
Vue d'ensemble
Description
3-(Azidomethyl)furan is a compound that features a furan ring substituted with an azidomethyl group at the third position. Furan derivatives are known for their presence in many natural products and their importance as building blocks in organic synthesis. The azide group in this compound makes it particularly interesting due to its ability to undergo diverse transformations, which can be utilized in various chemical reactions and applications .
Méthodes De Préparation
The synthesis of 3-(azidomethyl)furan typically involves the azidation of pre-synthesized functionalized furan substrates. One common method is the nucleophilic substitution of 3-halidemethyl furans. Another approach involves the Lewis acid-promoted ring-opening of 3-oxiranefurans . Additionally, a rapid and efficient method has been developed using silver(I)-catalyzed cascade annulation/azidation of 2-(1-alkynyl)-2-alken-1-ones. This method offers mild reaction conditions, high efficiency, and easy scale-up .
Analyse Des Réactions Chimiques
3-(Azidomethyl)furan undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of substituted furans.
Cycloaddition: The azide group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents used in these reactions include silver(I) catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions include amines, triazoles, and other substituted furans .
Applications De Recherche Scientifique
3-(Azidomethyl)furan has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Azidomethyl)furan primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their biological activity. Additionally, the azide group can be reduced to form amines, which can interact with various molecular targets and pathways in biological systems .
Comparaison Avec Des Composés Similaires
3-(Azidomethyl)furan can be compared with other furan derivatives, such as:
2-(Azidomethyl)furan: Similar in structure but with the azidomethyl group at the second position.
3-(Bromomethyl)furan: Contains a bromomethyl group instead of an azidomethyl group.
3-(Hydroxymethyl)furan: Contains a hydroxymethyl group instead of an azidomethyl group.
The uniqueness of this compound lies in the versatility of the azide group, which can undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-(azidomethyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-8-7-3-5-1-2-9-4-5/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKGSHXLUSSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)




